molecular formula C21H16BrN3O2 B10876856 5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide

5-bromo-N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B10876856
M. Wt: 422.3 g/mol
InChI Key: CFOWKHXOBUTMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE is a complex organic compound that features a bromine atom, a quinoxaline moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may yield simpler hydrocarbon derivatives.

Scientific Research Applications

5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N~2~-[2-ETHYL-5-(2-QUINOXALINYL)PHENYL]-2-FURAMIDE is unique due to its combination of a bromine atom, a quinoxaline moiety, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H16BrN3O2

Molecular Weight

422.3 g/mol

IUPAC Name

5-bromo-N-(2-ethyl-5-quinoxalin-2-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H16BrN3O2/c1-2-13-7-8-14(18-12-23-15-5-3-4-6-16(15)24-18)11-17(13)25-21(26)19-9-10-20(22)27-19/h3-12H,2H2,1H3,(H,25,26)

InChI Key

CFOWKHXOBUTMFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.